Cyclohexanesulfonic acid
Description
Contextual Significance in Contemporary Chemical Science
Cyclohexanesulfonic acid (C₆H₁₂O₃S) is an organic compound characterized by a cyclohexane (B81311) ring bonded to a sulfonic acid functional group. lookchem.com This structure imparts strong acidic properties, making it a valuable tool in various chemical processes. It is a white crystalline solid that is soluble in water. lookchem.com Its primary significance in modern chemical science lies in its roles as a chemical intermediate and a catalyst. lookchem.com
As an intermediate, this compound is utilized in the synthesis of more complex molecules, including certain pharmaceuticals and dyes. lookchem.com Its reactive nature allows for its incorporation into larger molecular frameworks, providing a foundational building block for specialized chemicals.
Perhaps its most prominent role is in catalysis. Due to its strong acidity, it can function as a proton donor in acid-base reactions, facilitating a range of organic transformations. lookchem.com It is employed as a catalyst in various chemical reactions, where it can enhance reaction rates and influence product selectivity. lookchem.com This catalytic activity is a cornerstone of its utility in both laboratory-scale research and industrial applications. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃S |
| Molecular Weight | 164.22 g/mol nih.gov |
| Appearance | White crystalline solid lookchem.com |
| Melting Point | 35-36 °C chemicalbook.com |
| Boiling Point | 178-180 °C at 0.1 Torr chemicalbook.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 6922-46-9 lookchem.com |
This table presents key physical and chemical properties of this compound.
Evolution of Research Trajectories for Sulfonic Acid Compounds
The research landscape for sulfonic acid compounds has undergone significant evolution, driven by industrial needs, environmental considerations, and technological advancements. Historically, aromatic sulfonic acids have been workhorses in industries producing detergents, dyes, and pharmaceuticals. marketresearchintellect.com
Contemporary research has branched into several key areas:
Green Chemistry and Sustainability: There is a growing emphasis on developing eco-friendly products. This has spurred research into biodegradable surfactants derived from sulfonic acids for detergents and cleaners, aiming to reduce environmental impact. marketresearchintellect.comresearchdive.com Furthermore, the development of bio-based sulfonic acids is an emerging trend aimed at replacing petroleum-derived precursors. marketresearchintellect.com
Advanced Catalysis: The role of sulfonic acids as catalysts continues to expand. Research is focused on creating more efficient and recyclable catalysts. This includes the development of solid acid catalysts and functionalized ionic liquids, which combine the benefits of homogeneous and heterogeneous catalysis. nih.govnih.govmdpi.com These advanced catalysts are crucial for synthesizing active pharmaceutical ingredients (APIs) and other fine chemicals. marketresearchintellect.comyoutube.com
Biomaterials and Medicine: A significant new trajectory involves the sulfonation of biomaterials. Introducing sulfonic acid groups can enhance the properties of materials like hydrogels, scaffolds, and nanoparticles. mdpi.com These modified biomaterials show promise in regenerative medicine, drug delivery systems, and tissue engineering by influencing cellular adhesion, proliferation, and differentiation. mdpi.com
Per- and Polyfluoroalkyl Substances (PFAS): Research into perfluorinated sulfonic acids (PFSAs) has intensified due to their extreme persistence in the environment and potential for bioaccumulation. nih.govwikipedia.orgmun.ca Studies now focus on understanding their transport mechanisms, fate in various ecosystems, and developing alternatives to long-chain PFSAs like the widely studied perfluorooctanesulfonic acid (PFOS). nih.govmun.cahbm4eu.eu This has led to increased scrutiny of all fluorinated compounds, including fluorinated derivatives of cyclic sulfonic acids.
Identification of Key Research Themes and Knowledge Gaps for this compound
While research on sulfonic acids is broad, specific themes and knowledge gaps have emerged for this compound and its derivatives.
Key Research Themes:
Catalysis: A primary research focus is the application of this compound and its functionalized forms as catalysts. This includes its use in esterification reactions and other acid-catalyzed organic syntheses. A significant area of exploration is its incorporation into ionic liquids. nih.govnih.gov Sulfonic acid-functionalized ionic liquids are being investigated as recyclable, water-tolerant acid catalysts for green chemistry applications, such as the synthesis of quinolines. nih.gov
Fluorinated Derivatives: A major research theme involves fluorinated analogues of this compound, such as Perfluoro(4-ethylcyclohexane)sulfonic acid (PFEtCHxS). wikipedia.org These compounds exhibit high thermal stability and unique surfactant properties, making them useful in specialized industrial applications like metal plating, semiconductor manufacturing, and as additives in aviation hydraulic fluids. wikipedia.orgontosight.aiguidechem.comnih.gov
Synthesis of Functionalized Analogues: Researchers are actively synthesizing modified versions of this compound to create compounds with tailored properties. For example, the synthesis of trans-(R,R)-2-amino cyclohexane sulfonic acid highlights efforts to create chiral building blocks for enantioselective catalysis. cuni.cz
Identified Knowledge Gaps:
Environmental Fate and Hazard Profile: A critical knowledge gap exists regarding the environmental behavior and toxicology of fluorinated this compound derivatives. industrialchemicals.gov.au While they are known to be highly persistent, like other PFAS compounds, specific data on their biomagnification potential and the risk of intergenerational toxicity are lacking. industrialchemicals.gov.aucymitquimica.com The influence of the cyclic structure on the hazard profile compared to linear PFSAs is not well understood. industrialchemicals.gov.au
Toxicity of Alternatives: As industries phase out long-chain PFSAs like PFOS, fluorinated cyclohexyl sulfonates have been used as replacements in some applications, such as in hydraulic fluids. nih.govpops.int However, there is a significant lack of information on the health and environmental effects of these alternatives. industrialchemicals.gov.aupops.int International assessments have noted these data deficiencies as a barrier to comprehensive risk evaluation. industrialchemicals.gov.au
Comprehensive Application Data: While uses in catalysis and as intermediates are known, the full scope of industrial and research applications for both the parent compound and its various derivatives is not exhaustively documented in public literature, partly due to proprietary commercial formulations. pops.int There is a particular need for more information on the specific types and quantities used in various industrial processes to better assess potential exposure and environmental release. hbm4eu.euindustrialchemicals.gov.au
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGASCUQXLPSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Cyclohexanesulfonic Acid
Established Synthetic Pathways to Cyclohexanesulfonic Acid
Electrochemical fluorination (ECF) stands as a foundational and commercialized method for the synthesis of fluorocarbon-based compounds, including the perfluorinated analogues of this compound. The most established ECF route is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). researchgate.net This electrosynthesis method is used for the industrial production of perfluorinated amines, ethers, carboxylic acids, and sulfonic acids. researchgate.net
When applied to sulfonic acid precursors, the direct products of the Simons process are the corresponding perfluoroalkanesulfonyl fluorides. researchgate.net These resulting sulfonyl fluorides are stable intermediates that can be subsequently hydrolyzed to yield the final perfluorinated sulfonic acids. The process typically utilizes a nickel anode and operates at a cell potential near 5–6 V. researchgate.net During the reaction, each C-H bond in the precursor molecule is replaced with a C-F bond. researchgate.net
The general reaction can be described as: R₃C–H + HF → R₃C–F + H₂ researchgate.net
| Parameter | Description |
| Process Name | Simons Electrochemical Fluorination (ECF) |
| Reactant | Organic compound (e.g., cyclohexanesulfonyl halide) |
| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (HF) |
| Anode Material | Nickel |
| Cell Potential | ~5-6 V |
| Direct Product | Perfluoroalkanesulfonyl fluoride |
| Final Product | Perfluorinated sulfonic acid (after hydrolysis) |
Synthesis of Perfluorinated this compound Analogues
The synthesis of perfluorinated this compound analogues is primarily achieved through the electrochemical fluorination (ECF) of suitable hydrocarbon precursors. researchgate.net This method is a robust technique for replacing all hydrogen atoms on the organic substrate with fluorine atoms, creating compounds with high chemical and thermal stability due to the strength of the carbon-fluorine bond.
The process begins with a non-fluorinated or partially fluorinated starting material, such as cyclohexanesulfonyl chloride. This precursor is subjected to electrolysis in anhydrous hydrogen fluoride. The ECF process systematically substitutes hydrogen atoms with fluorine, yielding the perfluorinated cyclohexanesulfonyl fluoride. This intermediate is then hydrolyzed to produce the target perfluorinated this compound. This synthetic strategy is a cornerstone of organofluorine chemistry for producing highly fluorinated materials. researchgate.net
Detailed research findings on the specific isomeric distribution for perfluoroalkylcyclohexane sulfonate synthesis are not available in the reviewed literature.
Derivatization Reactions and Functional Group Transformations
This compound itself is not sufficiently reactive for many derivatization reactions. To facilitate functional group transformations, it is typically converted into a more reactive intermediate, most commonly cyclohexanesulfonyl chloride. chemimpex.comcymitquimica.com This conversion makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The primary mechanism for the derivatization of cyclohexanesulfonyl chloride is nucleophilic substitution at the sulfonyl sulfur. chemimpex.com This reaction is analogous to nucleophilic acyl substitution in carboxylic acid derivatives. In this process, a nucleophile (such as an amine, alcohol, or phenoxide) attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. For most alkanesulfonyl chlorides, this transformation proceeds via a concerted bimolecular nucleophilic substitution (Sɴ2) pathway. organic-chemistry.org
This versatile reaction allows for the synthesis of a broad portfolio of derivatives, as shown in the table below. The formation of the sulfonamide linkage, in particular, is a cornerstone of medicinal chemistry. chemimpex.com
| Nucleophile (Nu-H) | Derivative Class | Product Structure |
| Primary Amine (R-NH₂) | N-Substituted Sulfonamide | C₆H₁₁SO₂-NHR |
| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide | C₆H₁₁SO₂-NR₂ |
| Alcohol (R-OH) | Sulfonate Ester | C₆H₁₁SO₂-OR |
| Water (H₂O) | Sulfonic Acid | C₆H₁₁SO₂-OH |
The reaction with amines to form sulfonamides is particularly significant. Primary and secondary amines react readily with cyclohexanesulfonyl chloride to produce the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. libretexts.orglibretexts.org These reactions typically proceed by the initial formation of a bond between the nucleophilic nitrogen and the electrophilic sulfur, followed by the loss of a proton and the chloride ion. libretexts.org
Reduction and Substitution Reactions for Structural Modification
The chemical modification of this compound and its derivatives through reduction and substitution reactions offers pathways to a variety of structurally distinct molecules. These transformations primarily target the sulfonyl group, enabling the introduction of new functionalities and the formation of different sulfur-containing compounds.
One of the key transformations is the reduction of the sulfonic acid or its derivatives. While direct reduction of sulfonic acids can be challenging, more reactive derivatives such as sulfonyl chlorides are susceptible to reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing a wide range of sulfur-containing functional groups. ic.ac.ukmasterorganicchemistry.comwikipedia.orgyoutube.com For instance, the reduction of a sulfonyl chloride with LiAlH₄ typically proceeds to the corresponding thiol. This suggests a viable, albeit indirect, route from this compound to cyclohexanethiol, involving the initial conversion of the sulfonic acid to cyclohexanesulfonyl chloride.
The following table outlines a potential pathway for the reduction of this compound to cyclohexanethiol.
| Starting Material | Reagent | Intermediate | Reagent | Product | Reaction Type |
| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Cyclohexanesulfonyl chloride | Lithium aluminum hydride (LiAlH₄) | Cyclohexanethiol | Chlorination followed by Reduction |
Beyond reduction, the sulfonyl chloride derivative of this compound, cyclohexanesulfonyl chloride, is a versatile intermediate for various nucleophilic substitution reactions. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for a wide range of nucleophiles. magtech.com.cnnih.gov Reactions with nucleophiles such as alcohols and amines lead to the formation of sulfonate esters and sulfonamides, respectively. These substitution reactions are fundamental in the derivatization of this compound. magtech.com.cn
Methods for Producing Cyclic Sulfonic Acid Esters (Sultones)
Cyclic esters of sulfonic acids, known as sultones, are an important class of heterocyclic compounds. The synthesis of sultones derived from a cyclohexane (B81311) ring can be achieved through the intramolecular cyclization of a corresponding hydroxythis compound. A direct approach to these precursors involves the reaction of cyclohexene (B86901) with sulfur trioxide. google.com
The reaction of an olefin, such as cyclohexene, with sulfur trioxide can lead to the formation of a hydroxyalkanesulfonic acid intermediate. Subsequent heating of this intermediate under vacuum can induce the elimination of a water molecule, resulting in the formation of the cyclic sultone. google.com
The general scheme for the formation of a cyclohexyl sultone from cyclohexene is presented below:
Step 1: Sulfonation of Cyclohexene Cyclohexene reacts with sulfur trioxide, which can be used in its gaseous form diluted with an inert gas, or as a complex with dioxane. This electrophilic addition reaction, followed by hydrolysis of the initial adduct, can yield a 2-hydroxythis compound.
Step 2: Intramolecular Cyclization The resulting 2-hydroxythis compound is then subjected to elevated temperatures under reduced pressure. This promotes an intramolecular esterification reaction, where the hydroxyl group attacks the sulfonic acid moiety, eliminating water and forming the sultone ring.
The following table summarizes the key steps and conditions for the synthesis of a cyclohexyl sultone.
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | Cyclohexene | Sulfur trioxide (SO₃) | 2-Hydroxythis compound |
| 2 | 2-Hydroxythis compound | Heat, Vacuum | Cyclohexyl sultone |
This method provides a direct route to the sultone framework fused to a cyclohexane ring, starting from a readily available alkene.
Synthesis of Sulfonamide Derivatives and Related Structures
Sulfonamides are a significant class of compounds, and their synthesis from this compound typically proceeds via an intermediate, cyclohexanesulfonyl chloride. This reactive intermediate is then coupled with a primary or secondary amine to form the desired N-substituted cyclohexanesulfonamide. nih.gov
The initial step is the conversion of this compound to cyclohexanesulfonyl chloride. This can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Once cyclohexanesulfonyl chloride is obtained, it is reacted with an amine in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base, often a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. nih.gov This general method is widely applicable for the synthesis of a diverse range of sulfonamides by varying the amine component. nih.gov
The reaction conditions for the synthesis of N-substituted cyclohexanesulfonamides are summarized in the table below.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Base | Product |
| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Cyclohexanesulfonyl chloride | Primary or Secondary Amine (R¹R²NH) | Triethylamine or Pyridine | N-substituted Cyclohexanesulfonamide |
This two-step sequence allows for the facile introduction of the cyclohexanesulfonyl group onto a nitrogen atom, leading to the formation of a wide array of sulfonamide derivatives with potential applications in various fields of chemical research.
Advanced Characterization and Analytical Techniques for Cyclohexanesulfonic Acid and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of Cyclohexanesulfonic acid, offering non-destructive methods to probe its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For fluorinated derivatives of this compound, ¹⁹F NMR is particularly valuable. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, similar to ¹H. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which spans over 800 ppm, significantly reducing signal overlap compared to ¹H NMR and providing exquisite sensitivity to the local electronic environment. wikipedia.orged.ac.uk
In the analysis of a fluorinated this compound derivative, ¹⁹F NMR can provide a wealth of information. rsc.org The chemical shift of the fluorine atom indicates its bonding environment (e.g., whether it is attached to a primary, secondary, or tertiary carbon). ucsb.edu Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides connectivity information, helping to piece together the molecular structure. ed.ac.ukjeol.com This ¹⁹F-centered approach allows for structural characterization even in complex mixtures, potentially eliminating the need for extensive purification. ed.ac.uknih.gov
| Type of Fluorine Compound | Chemical Shift Range (ppm) |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| >CF- | +140 to +250 |
| Aromatic-F | +80 to +170 |
| Data sourced from Bruker Almanac and other compilations. ucsb.edu |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When an infrared beam is passed through a sample of this compound, the molecule absorbs radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds. researchgate.netnsf.gov The resulting spectrum provides a unique "fingerprint" of the molecule.
For this compound, key characteristic absorptions include those from the sulfonic acid group (-SO₃H) and the cyclohexane (B81311) ring. The sulfonic acid group gives rise to strong and distinct bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O single bond stretch is generally observed around 1082-1024 cm⁻¹. researchgate.net The broad absorption band associated with the O-H stretch of the sulfonic acid group can also be seen, typically in the 3000-2800 cm⁻¹ region. Additionally, the C-H stretching vibrations of the cyclohexane ring are prominent in the 3000–2850 cm⁻¹ region. libretexts.orgpressbooks.pub
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Cyclohexane (C-H) | Stretching | 2960 - 2850 |
| Cyclohexane (C-H) | Bending / Scissoring | 1470 - 1450 |
| Sulfonic Acid (S=O) | Asymmetric Stretching | ~1350 |
| Sulfonic Acid (S=O) | Symmetric Stretching | ~1160 |
| Sulfonic Acid (S-O) | Stretching | ~1050 |
| Sulfonic Acid (O-H) | Stretching | 3100 - 2800 (Broad) |
| Frequency ranges are approximate and can be influenced by the sample's physical state and molecular environment. researchgate.netlibretexts.orglibretexts.org |
X-ray techniques are indispensable for characterizing the solid-state properties of this compound and its derivatives. X-ray Diffraction (XRD) is the primary method for analyzing crystalline materials. uny.ac.id By directing X-rays at a powdered sample, a diffraction pattern is produced that is unique to the material's crystal structure. americanpharmaceuticalreview.com This technique is essential for identifying the specific crystalline form (polymorph) of this compound, assessing sample purity, and monitoring phase transitions that can occur under different processing or storage conditions. uny.ac.id
X-ray Absorption Spectroscopy (XAS) provides complementary information about the local atomic and electronic structure. wikipedia.orgnih.gov XAS is element-specific, allowing researchers to probe the environment of the sulfur atom in this compound without interference from the rest of the molecule. nih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.com XANES provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the sulfur atom. nih.govresearchgate.net EXAFS analysis reveals details about the atoms neighboring the sulfur, such as their type, distance, and coordination number. cells.es Unlike XRD, XAS does not require the sample to be crystalline and can be used on amorphous solids and solutions. nih.gov
Chromatographic and Mass Spectrometric Approaches for Analysis
Chromatographic methods are essential for separating this compound from complex mixtures, while mass spectrometry provides highly sensitive detection and structural confirmation.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. rsc.org This method is ideal for the trace-level detection and quantification of this compound in various samples. nih.govmdpi.com In a typical LC-MS/MS analysis, the sample is first injected into an LC system, where this compound is separated from other components based on its chemical properties. lcms.cz Ion-exchange or hydrophilic interaction liquid chromatography (HILIC) are often suitable for separating highly polar compounds like sulfonic acids. nih.govshodexhplc.com
Following separation, the compound enters the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the analyte, typically the deprotonated molecule [M-H]⁻ for a sulfonic acid. The first mass analyzer selects this parent ion, which is then fragmented in a collision cell. A second mass analyzer separates the resulting fragment ions, creating a specific fragmentation pattern. By monitoring a specific transition from a parent ion to a fragment ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), the technique achieves exceptional selectivity and sensitivity for quantification. nih.govchromatographyonline.comnih.gov
Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| Analyte | This compound |
| Formula | C₆H₁₂O₃S |
| Molecular Weight | 164.22 g/mol |
| Ionization Mode | Negative Electrospray (ESI-) |
| Parent Ion (Q1) | m/z 163.0 [M-H]⁻ |
| Potential Fragment Ions (Q3) | m/z 80.0 [SO₃]⁻, m/z 97.0 [HSO₄]⁻ (from in-source fragmentation) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| These parameters are illustrative and would require experimental optimization. |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgphenomenex.com Unlike other forms of chromatography, there are no interactive forces between the analyte and the stationary phase. youtube.com The stationary phase consists of porous particles; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. researchgate.net
SEC is not typically used to analyze small molecules like this compound itself. Instead, its primary application in this context is in studying the degradation of polymers that may be synthesized from or contain sulfonated cyclohexane moieties. azom.com For example, if a polymer is functionalized with this compound derivatives, its breakdown due to chemical or physical stress can be monitored using SEC. lcms.cz By analyzing samples over time, SEC can track changes in the polymer's molecular weight distribution. impactanalytical.com A shift towards lower molecular weights would indicate that the polymer chains are breaking down, providing crucial data for stability and lifetime studies of such materials. azom.com
Headspace Solid-Phase Microextraction (SPME) with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. youtube.comchromatographyonline.comresearchgate.net This method integrates sampling, extraction, and concentration into a single step. chromatographyonline.com
In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. mdpi.com Volatile and semi-volatile analytes, such as derivatives or degradation products of this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption of the analytes, which are then separated and identified by mass spectrometry. chromatographyonline.commdpi.com
The efficiency of the extraction process is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix effects. mdpi.com Optimization of these parameters is crucial for achieving high sensitivity and accurate quantification. mdpi.com For instance, different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), exhibit varying affinities for different types of analytes. mdpi.comnih.gov
Table 1: Key Parameters in HS-SPME Method Development
| Parameter | Description | Typical Range/Options |
|---|---|---|
| Fiber Coating | The stationary phase coated on the fiber that determines the selectivity of the extraction. | PDMS, DVB/CAR/PDMS, Polyacrylate |
| Extraction Time | The duration the fiber is exposed to the headspace. | 30 - 60 min |
| Extraction Temperature | The temperature at which the sample is equilibrated and extracted. | 45 - 80 °C |
| Incubation Time | The time the sample is allowed to equilibrate at the extraction temperature before fiber exposure. | 10 - 30 min |
| Agitation | Stirring or shaking of the sample to facilitate analyte transfer to the headspace. | 250 - 500 rpm |
| Ionic Strength | Addition of salt to the sample to decrease the solubility of organic analytes and promote their transfer to the headspace. | 0 - 40% (e.g., NaCl) |
HS-SPME-GC-MS offers several advantages, including its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly technique. iltusa.comscielo.br It is particularly well-suited for identifying residual monomers, additives, and degradation products in polymeric materials. chromatographyonline.com
Elemental Analysis and Total Fluorine Determination Techniques
For fluorinated derivatives of this compound, determining the total fluorine content is a critical aspect of their characterization. Several nuclear and combustion-based techniques provide accurate and sensitive fluorine quantification.
Combustion Ion Chromatography (CIC) is a robust method for the determination of total fluorine in a wide range of sample matrices, including solids, liquids, and gels. measurlabs.com The technique involves the complete combustion of the sample in an oxygen-rich atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). researchgate.net The resulting gases are then passed through an absorption solution, and the fluoride ions are subsequently quantified by ion chromatography. researchgate.netshimadzu.com
CIC is particularly valuable for screening materials for the presence of per- and polyfluoroalkyl substances (PFAS), where it can provide a measure of the total organic fluorine (TOF). measurlabs.comnih.gov The analysis can be tailored to differentiate between total fluorine (TF) and total inorganic fluorine (TIF), allowing for the calculation of TOF by subtraction. nih.gov While CIC is a powerful tool for quantifying total fluorine, it does not provide information about the specific fluorine-containing compounds present in the sample. measurlabs.com
Proton-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analytical technique used for quantifying light elements, including fluorine. nd.eduwikipedia.org In PIGE, a sample is bombarded with a high-energy proton beam, which excites the nuclei of the target atoms. union.edu As the excited nuclei return to their ground state, they emit gamma rays with energies characteristic of the specific element. union.edu For fluorine, characteristic gamma rays are emitted at 110 and 197 keV. nd.eduunion.edu
The intensity of the emitted gamma rays is directly proportional to the concentration of the element in the sample. researchgate.net PIGE is a surface analysis technique, with a typical analysis depth of up to a few hundred micrometers. researchgate.net It is a rapid and high-throughput method that can be used to screen for total fluorine content in various materials. researchgate.net The technique's sensitivity and non-destructive nature make it a valuable tool for analyzing samples where preserving the sample integrity is important. researchgate.net
Table 2: Comparison of Fluorine Quantification Techniques
| Technique | Principle | Sample Type | Advantages | Limitations |
|---|---|---|---|---|
| CIC | Sample combustion followed by ion chromatography. | Solids, liquids, gels | High accuracy for total fluorine, can determine total organic fluorine. | Destructive, does not identify specific fluorine compounds. |
| PIGE | Proton beam bombardment and detection of characteristic gamma rays. | Solids | Non-destructive, rapid, high throughput. | Surface analysis, may not represent bulk composition. |
| INAA | Neutron bombardment and detection of gamma rays from radioactive decay. | Solids, liquids | Non-destructive, bulk analysis, multi-elemental. | Requires a nuclear reactor, less sensitive for some light elements. |
Instrumental Neutron Activation Analysis (INAA) is a highly sensitive and non-destructive nuclear technique for determining the elemental composition of a material. wikipedia.orgcarleton.edu The sample is irradiated with neutrons, typically in a nuclear reactor, which causes some of the constituent elements to become radioactive isotopes. wikipedia.orgtudelft.nl As these radioisotopes decay, they emit gamma rays with characteristic energies and half-lives, which serve as a "fingerprint" for each element. carleton.edutudelft.nl
By measuring the energy and intensity of these gamma rays with a high-resolution detector, the concentration of various elements in the sample can be determined. nist.gov INAA is a true bulk analysis technique, as both the incident neutrons and the emitted gamma rays are highly penetrating. wikipedia.org A significant advantage of INAA is that it is generally independent of the chemical form of the element and is free from matrix effects and blank issues that can affect other analytical methods. nist.gov While highly sensitive for many elements, its applicability to fluorine can be limited by the short half-life of the activated fluorine isotope. tudelft.nl
Electrochemical Characterization Methods for Modified Electrodes
When this compound or its derivatives are used to modify electrode surfaces, electrochemical techniques are essential for characterizing the properties and performance of these modified electrodes.
Cyclic Voltammetry (CV) is a widely used electroanalytical technique to study the electrochemical properties of a substance in solution or immobilized on an electrode surface. wikipedia.orglibretexts.org In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. wikipedia.org The plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. wikipedia.org CV can be used to determine the formal reduction potential, study reaction kinetics, and assess the stability of reaction products. libretexts.orglongdom.org
Differential Pulse Voltammetry (DPV) is a more sensitive voltammetric technique that is often used for quantitative analysis of electroactive species at low concentrations. wikipedia.orgmaciassensors.com DPV involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. wikipedia.orgopenaccesspub.org The current is measured just before each pulse and at the end of the pulse, and the difference in current is plotted against the potential. wikipedia.orgpalmsens.com This method effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a peak-shaped voltammogram where the peak height is proportional to the analyte concentration. palmsens.com DPV offers lower detection limits compared to CV. wikipedia.org
Table 3: Comparison of CV and DPV
| Feature | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
|---|---|---|
| Waveform | Linear potential sweep in a triangular waveform. | Small pulses of constant amplitude superimposed on a linear potential ramp. |
| Output | Duck-shaped plot of current vs. potential. | Peak-shaped plot of differential current vs. potential. |
| Primary Use | Qualitative and mechanistic studies of redox processes. | Quantitative analysis at low concentrations. |
| Sensitivity | Lower | Higher (due to minimization of charging current). |
| Information Provided | Redox potentials, reaction kinetics, reversibility. | Peak potential related to redox potential, peak current proportional to concentration. |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical properties of materials, including polymers derived from or containing this compound moieties. researchgate.netresearchgate.net This method applies a small amplitude AC voltage or current signal over a wide range of frequencies to the material and measures the resulting impedance. mdpi.comresearchgate.net The analysis of the impedance spectrum provides valuable insights into various interfacial and bulk properties, such as charge transfer resistance, double-layer capacitance, and ionic conductivity. researchgate.netjecst.org
For polymers containing sulfonate groups, similar to those in this compound, EIS is particularly useful for characterizing their ion-exchange and transport properties. The technique can elucidate the mechanisms of ionic conduction within the polymer matrix and at the electrode-polymer interface. By modeling the impedance data using equivalent electrical circuits, it is possible to quantify parameters like the resistance of the polymer film and the capacitance of the electrical double layer formed at the interface. researchgate.net
Research on sulfonated polymers, which share the functional group with this compound, demonstrates the utility of EIS in understanding their behavior in electrochemical systems. For instance, in studies of sulfonated polysulfones, dielectric relaxation spectroscopy, a technique related to EIS, has been used to characterize the dynamics of water molecules and their interaction with sulfonate groups. nih.gov These interactions are crucial for the material's ion transport properties.
The impedance response of such polymers is typically represented in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. A typical Nyquist plot for a polymer electrolyte may show a semicircle at high frequencies, corresponding to the charge transfer resistance and double-layer capacitance, followed by a straight line at low frequencies, indicative of diffusion-limited processes.
To illustrate the type of data obtained from EIS measurements on a related sulfonated polymer, the following table presents hypothetical impedance parameters for a polymer film at different hydration levels.
| Hydration Level (%) | Film Resistance (Rf) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |
|---|---|---|---|
| 20 | 1500 | 5.2 | 850 |
| 50 | 800 | 12.8 | 420 |
| 80 | 350 | 25.5 | 180 |
This table is illustrative and shows the expected trend of decreasing resistance and increasing capacitance with higher hydration levels in a sulfonated polymer, which facilitates ionic mobility.
Electropolymerization Studies for Film Formation and Properties
Electropolymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. researchgate.net This process involves the electrochemical oxidation or reduction of a monomer to form a polymer film. For a derivative of this compound to be electropolymerized, it would typically need to be functionalized with an electroactive group, such as an aniline (B41778) or pyrrole (B145914) moiety. The sulfonic acid group itself is not electrochemically active for polymerization but can significantly influence the properties of the resulting polymer film.
The electropolymerization process is usually carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte. By applying a controlled potential or current, the monomer molecules are activated at the electrode surface and link together to form a polymer film. The thickness and morphology of the film can be precisely controlled by adjusting the electrochemical parameters, such as the applied potential, current density, and polymerization time.
The presence of the this compound group in the monomer would be expected to impart desirable properties to the resulting polymer, such as high ionic conductivity and good adhesion to the electrode surface. The sulfonic acid groups can act as dopants, providing charge balance within the polymer film and facilitating ion transport.
Studies on the electropolymerization of other sulfonated monomers, such as aminonaphthalene sulfonic acids, have shown that the position of the sulfonate group on the monomer can influence the polymerization process and the properties of the resulting polymer. researchgate.net For instance, the potential required for polymerization and the morphology of the polymer film can be affected by the steric and electronic effects of the sulfonate group.
The properties of the electropolymerized films can be characterized by various techniques, including cyclic voltammetry, scanning electron microscopy (SEM), and EIS. Cyclic voltammetry can be used to study the redox behavior of the polymer film, while SEM can provide information about its surface morphology. EIS, as discussed in the previous section, can be used to evaluate the film's ionic conductivity and interfacial properties.
The following table provides a hypothetical summary of the electropolymerization conditions and resulting film properties for a monomer containing a this compound derivative.
| Monomer Concentration (mM) | Polymerization Potential (V vs. Ag/AgCl) | Polymerization Time (s) | Film Thickness (nm) | Ionic Conductivity (S/cm) |
|---|---|---|---|---|
| 10 | 0.8 | 60 | 50 | 1.2 x 10-4 |
| 20 | 0.8 | 60 | 110 | 2.5 x 10-4 |
| 20 | 1.0 | 60 | 150 | 3.1 x 10-4 |
| 20 | 1.0 | 120 | 280 | 3.5 x 10-4 |
This table is for illustrative purposes and demonstrates how varying the electropolymerization parameters can control the thickness and ionic conductivity of the resulting polymer film.
Theoretical and Computational Investigations of Cyclohexanesulfonic Acid Systems
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of sulfonic acid systems. These methods allow for the detailed exploration of reaction mechanisms and the interpretation of spectroscopic data.
In the context of reactions involving sulfonic acids, DFT has been used to explore mechanisms like esterification. For example, a study on the esterification of benzenesulfonic acid with methanol (B129727) evaluated four different potential mechanisms, concluding that pathways involving a pentacoordinate sulfur intermediate were energetically unfavorable. Instead, SN1 and SN2 pathways were identified as more plausible. These findings on related aromatic sulfonic acids provide a framework for hypothetically investigating similar reactions with cyclohexanesulfonic acid, such as its role as an acid catalyst in organic reactions. The computational approach would involve geometry optimization of all species, frequency calculations to characterize stationary points, and intrinsic reaction coordinate (IRC) calculations to confirm the connection between transition states and the corresponding minima.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to chemical structure. Quantum chemical calculations are crucial for the accurate assignment of vibrational modes observed in experimental spectra.
Computational studies on molecules containing the sulfonic acid group, such as pyridine-3-sulfonic acid and 2-aminoethylsulfonic acid, offer valuable insights that can be correlated to this compound. asianpubs.orgtsijournals.com These studies typically involve the calculation of harmonic vibrational frequencies using methods like Hartree-Fock (HF) and DFT (commonly with the B3LYP functional). tsijournals.com The calculated frequencies are often scaled to improve agreement with experimental data.
Key vibrational modes for the sulfonic acid group (-SO₃H) include:
S=O stretching: Asymmetric and symmetric stretching vibrations of the SO₂ group are typically strong and appear in distinct regions of the spectrum. For pyridine-3-sulfonic acid, these are assigned in the infrared spectrum. asianpubs.org
S-O stretching: The stretching of the S-OH bond is also a characteristic vibration. asianpubs.org
S-OH bending: In-plane bending of the S-O-H angle.
SO₂ deformations: Scissoring, wagging, twisting, and rocking modes of the SO₂ group occur at lower frequencies. asianpubs.orgtsijournals.com
The following table presents typical calculated and experimental vibrational frequencies for the sulfonic acid moiety in related compounds, which can serve as a reference for this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Experimental) | Reference Compound |
| Asymmetric SO₂ Stretching | ~1350 | Pyridine-3-sulfonic acid |
| Symmetric SO₂ Stretching | ~1170 | Pyridine-3-sulfonic acid |
| S-O(H) Stretching | ~1035 | Pyridine-3-sulfonic acid |
| S-OH Bending | ~1118 | 2-aminoethylsulfonic acid |
| SO₂ Wagging | ~552 | Pyridine-3-sulfonic acid |
| SO₂ Rocking | 345 ± 55 | 2-aminoethylsulfonic acid |
| SO₂ Twisting | 425 ± 85 | 2-aminoethylsulfonic acid |
This table is generated based on data from studies on related sulfonic acids and serves as an illustrative example.
These computational analyses, through Potential Energy Distribution (PED) calculations, allow for the unambiguous assignment of each vibrational mode, which can be complex due to the coupling of different vibrations.
Computational Approaches in Materials Design and Self-Assembly
Computational methods are increasingly used to design new materials and to understand and predict the self-assembly of molecules into complex nanostructures. riverpublishers.com this compound, with its polar sulfonic acid head group and nonpolar cyclohexane (B81311) tail, can be considered an amphiphilic molecule, suggesting a propensity for self-assembly in certain solvents.
Molecular Dynamics (MD) simulations are a powerful tool for studying the self-assembly of amphiphilic molecules. nih.gov These simulations can model the behavior of thousands of molecules over time, revealing how they aggregate to form structures like micelles or bilayers. riverpublishers.comnih.gov For a molecule like this compound, MD simulations could predict its aggregation behavior in aqueous and non-aqueous environments, providing insights into the formation of nanoscale structures. These simulations can elucidate the roles of hydrophobic and electrostatic interactions in driving the self-assembly process.
Machine Learning Applications in Chemical Structure Prediction and Analytical Discrimination
Machine learning (ML) is rapidly transforming the field of chemistry by enabling the prediction of molecular properties and the analysis of complex chemical data. chromatographytoday.com
In the context of chemical structure and property prediction, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are well-established. wikipedia.org These models use molecular descriptors to predict the properties of compounds. Machine learning algorithms can be used to develop sophisticated QSAR/QSPR models for properties relevant to sulfonic acids, such as their acidity (pKa). f-cdn.comoptibrium.comresearchgate.net For example, a model could be trained on a dataset of known sulfonic acids to predict the pKa of this compound based on its structural features. Such models can be built using various ML algorithms, including multiple linear regression, support vector machines, and neural networks. f-cdn.comnih.gov
Machine learning is also being applied to analytical chemistry for tasks such as the interpretation of spectroscopic data and the analysis of chromatographic separations. chromatographytoday.comfrontiersin.org For instance, ML models can be trained to recognize the patterns in chromatographic data to predict the retention times of compounds or to discriminate between different classes of molecules. frontiersin.orgnih.gov An ML model could potentially be developed to distinguish this compound from other organic acids in a complex mixture based on its chromatographic behavior under specific conditions. This would be particularly useful in applications such as environmental monitoring or industrial process control. Chemometrics, which applies statistical and mathematical methods to chemical data, often employs machine learning techniques for classification and calibration tasks. distantreader.orgresearchgate.net
The table below summarizes some potential applications of machine learning in the study of this compound.
| Application Area | Machine Learning Technique | Predicted Property / Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or toxicity. |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties like pKa, solubility. | |
| Deep Neural Networks | More accurate prediction of a wide range of molecular properties. | |
| Analytical Discrimination | Support Vector Machines, Neural Networks | Classification of this compound in complex mixtures. |
| Partial Least Squares Regression | Quantification from spectroscopic data. | |
| Deep Learning for Chromatography | Prediction of retention time and separation conditions. |
This table illustrates potential applications of machine learning to the study of this compound based on established methodologies for similar compounds.
Applications in Catalysis and Materials Science
Cyclohexanesulfonic Acid as an Acid Catalyst
Acid catalysis is a cornerstone of the chemical industry, facilitating numerous transformations. mdpi.com Sulfonic acids, including this compound, are comparable in strength to mineral acids like sulfuric acid but are often preferred in organic reactions where a mineral acid might cause undesirable side reactions such as charring or oxidation. neaseco.com They act as proton donors, lowering the activation energy for various chemical processes. allnex.com
Acid-catalyzed reactions can be classified as either homogeneous or heterogeneous. pageplace.de
Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants. For example, this compound dissolved in an organic solvent along with the reactants would act as a homogeneous catalyst. wikipedia.org While homogeneous catalysts often exhibit high activity and selectivity, a significant drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction, which complicates product purification and catalyst recycling. mdpi.com
Heterogeneous Catalysis: To overcome the challenges of homogeneous catalysis, heterogeneous systems are widely employed. Here, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. mdpi.com This approach simplifies catalyst recovery—often through simple filtration—and reuse, making industrial processes greener, more sustainable, and cost-effective. mdpi.comresearchgate.net The drive towards more environmentally benign processes has significantly increased interest in the development of solid acid catalysts. mdpi.com
A common strategy for creating robust heterogeneous catalysts is to immobilize sulfonic acid groups onto stable inorganic supports. mdpi.com This combines the high acidity of the sulfonic group with the durability and high surface area of the support material.
Common inorganic supports include:
Silica (SiO₂)
Zirconia (ZrO₂)
Titania (TiO₂)
Alumina (Al₂O₃)
By functionalizing these materials, a large number of accessible catalytic sites can be created. researchgate.net For instance, zirconia functionalized with sulfonic groups has demonstrated superior performance in terms of both acidity and stability compared to traditional sulfated zirconia in reactions like the isomerization of n-hexane and acetylation. mdpi.com A primary challenge in the industrial application of these materials is the potential for the sulfonic acid groups to leach from the support during repeated reaction cycles, which reduces the catalyst's lifespan and efficiency. mdpi.comresearchgate.net
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental organic transformation frequently catalyzed by acids. masterorganicchemistry.com Sulfonic acid-based catalysts, both homogeneous and heterogeneous, are highly effective for this process. neaseco.commdpi.com
Solid acid catalysts are particularly advantageous for esterification, as they can be easily removed from the product. The catalytic activity in these systems is directly correlated with the acid strength of the catalyst. mdpi.com For example, in the esterification of propanoic acid with methanol (B129727), sulfated zirconia catalysts show performance that is a strong function of their solid acid strength. mdpi.com Research on carbohydrate-derived solid acid catalysts has shown that a higher density of sulfonic acid groups leads to greater catalytic activity in converting palm fatty acid distillate into esters. mdpi.com
Below is a table summarizing the performance of various solid acid catalysts in esterification reactions.
| Catalyst Type | Reactants | Reaction Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Sulfated Zirconia (SZ) | Propanoic acid and methanol | 60 °C, batch reactor | Catalytic activity directly correlates with acid strength; optimal performance at a specific sulfate (B86663) loading. | mdpi.com |
| Sulfonated Carbon-Based Catalyst (from Imperata cylindrica grass) | Palm Fatty Acid Distillate (PFAD) and methanol | 80 °C, 4 h, 10:1 methanol:oil ratio | Catalyst with the highest acid density (14.643 mmol g⁻¹) yielded the highest conversion (97.6%). | mdpi.com |
| Dowex 50WX8 (Sulfonated Polystyrene Resin) | Hexanoic acid and n-octanol | 140 °C | Demonstrated high conversion rates for medium-chain fatty acids. | researchgate.net |
| Silica-supported propylsulfonic acid | Cyclohexanone (B45756) and H₂O₂ (Baeyer–Villiger oxidation) | Hexafluoroisopropanol (HFIP) solvent | Achieved high cyclohexanone conversion (80-90%), demonstrating efficiency in oxidation reactions as well. | nih.gov |
For complex, multi-step chemical transformations, bifunctional catalysts that possess two distinct types of active sites are highly desirable. mdpi.com A common design involves integrating acidic sites, such as sulfonic acid groups, with metal nanoparticles on a single support. researchgate.net This proximity of different functional sites can enhance reaction rates and selectivity by facilitating a sequence of reactions on the catalyst surface without the need to isolate intermediates.
The design of these catalysts focuses on achieving a synergy between the metal and acid sites. researchgate.net For instance, a catalyst might feature sulfonic acid groups to catalyze a dehydration or hydrolysis step, while dispersed metal nanoparticles (e.g., Ruthenium, Nickel) handle a subsequent hydrogenation or dehydrogenation step. mdpi.comresearchgate.net
Characterization of these complex materials is crucial to understanding their structure and function. A variety of advanced techniques are employed:
X-ray Diffraction (XRD): To determine the crystalline structure of the support and metal particles.
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states on the catalyst surface.
High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the size, morphology, and distribution of metal nanoparticles. researchgate.net
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To identify functional groups and probe the nature of acid sites. mdpi.com
Integration in Advanced Materials
The chemical properties of the sulfonic acid group also allow for its incorporation into various functional polymers and composite materials, extending its utility beyond catalysis.
Polymers containing sulfonic acid groups are a significant class of functional materials, often referred to as polymer electrolytes or ionomers. These polymers are characterized by their ability to conduct ions, a property conferred by the mobile protons of the -SO₃H groups. rsc.org
A prominent example is Nafion, a fluorinated polymeric sulfonic acid, which is a key component in proton-exchange membranes (PEMs) for fuel cells. wikipedia.org Researchers are actively developing other sulfonic acid-based polymers, such as sulfonated poly(ether ether ketone) (SPEEK) and poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), for similar applications. kfupm.edu.sanih.gov
The development of these materials involves synthesizing polymers where sulfonic acid groups are attached to the polymer backbone. rsc.org These functionalized polymers can then be cast into membranes or blended with other materials to form composites with enhanced mechanical, thermal, or conductive properties. kfupm.edu.sa For example, blending SPEEK with PAMPS has been explored to create composite membranes for fuel cell applications, with studies focusing on how solvent choice and processing conditions affect membrane morphology and water uptake, which are critical for performance. kfupm.edu.sa
Role in Surface Modification and Surfactant Technologies
This compound and its derivatives play a significant role in the fields of surface modification and surfactant technologies due to their amphiphilic nature, combining a nonpolar cyclohexyl group with a polar sulfonic acid head group. This molecular structure allows them to alter surface properties and form micelles in solution, making them effective as surfactants and surface-modifying agents.
One notable example is Perfluoro(4-ethylcyclohexane)sulfonic acid (PFEtCHxS), a synthetic perfluorinated compound that has been utilized as a surfactant in various industrial applications. wikipedia.org Its high surface tension and resistance to extreme conditions make it particularly useful in processes such as metal plating, semiconductor manufacturing, and photolithography. wikipedia.org The presence of the perfluorinated cyclohexyl ring provides a highly stable and non-polar tail, while the sulfonic acid group acts as the hydrophilic head.
Another relevant compound is N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS), which is also known to function as a surfactant. medchemexpress.com It is often used as a biological buffer, but its surfactant properties are also recognized. medchemexpress.com The structure of CAPS, featuring a cyclohexyl ring, a propyl spacer, and a sulfonate group, allows it to modify surface tension and potentially form aggregates in solution.
The general principle behind the use of sulfonic acid derivatives in surfactants lies in their ability to lower the surface tension of a liquid or the interfacial tension between two liquids or between a liquid and a solid. The hydrophobic part of the molecule (the cyclohexyl ring in this case) orients away from the aqueous phase, while the hydrophilic sulfonic acid group interacts with water. This behavior is fundamental to their function in detergents, emulsifiers, and wetting agents.
The synthesis of such surfactants often involves the sulfonation of a cyclohexyl-containing precursor. While specific synthesis routes for this compound-based surfactants are proprietary or described in specialized literature, the general synthesis of sulfonate surfactants can be achieved through various chemical reactions, including the sulfonation of appropriate hydrocarbon precursors.
The effectiveness of these compounds in surface modification is also significant. By adsorbing onto a solid surface, they can alter its properties, such as wettability. For instance, the adsorption of a sulfonic acid surfactant can render a hydrophobic surface more hydrophilic, or vice versa, depending on the orientation of the molecules at the surface. This is a key principle in applications ranging from mineral flotation to the functionalization of materials.
Table 1: Examples of this compound Derivatives in Surfactant Technology
| Compound Name | Abbreviation | Key Structural Features | Notable Applications |
| Perfluoro(4-ethylcyclohexane)sulfonic acid | PFEtCHxS | Perfluorinated cyclohexyl ring, ethyl group, sulfonic acid group | Industrial surfactant (metal plating, semiconductor manufacturing) wikipedia.org |
| N-Cyclohexyl-3-aminopropanesulfonic acid | CAPS | Cyclohexyl ring, aminopropane linker, sulfonic acid group | Biological buffer, surfactant medchemexpress.com |
Supramolecular Materials Design Utilizing Sulfonic Acid Moieties
The sulfonic acid moiety, when attached to a cyclohexane (B81311) ring, provides a powerful tool for the design of supramolecular materials. The combination of the rigid and conformationally distinct cyclohexane scaffold with the directional and strong hydrogen-bonding capabilities of the sulfonic acid group allows for the construction of well-defined, self-assembled structures.
While direct research on this compound in supramolecular design is specific, the principles can be extrapolated from studies on related cyclohexane derivatives. For instance, the living supramolecular polymerization of fluorinated cyclohexanes highlights the importance of the cyclohexane ring in directing self-assembly. In these systems, the unique structure of all-cis 1,2,3,4,5,6-hexafluorocyclohexane derivatives drives the formation of nanofibers with a double helical structure. nih.gov The controlled arrangement of substituents on the cyclohexane ring dictates the intermolecular interactions and the resulting supramolecular architecture. nih.gov
The sulfonic acid group is a particularly effective functional group for programming self-assembly due to its ability to act as a strong hydrogen bond donor and acceptor. This leads to the formation of robust and predictable hydrogen-bonding networks. In the context of a cyclohexane ring, the sulfonic acid group can be positioned to direct the assembly of molecules into tapes, sheets, or three-dimensional networks.
The design of these materials often relies on the principles of molecular recognition and self-assembly, where non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces guide the spontaneous organization of molecules into larger, ordered structures. The cyclohexane ring can provide the necessary steric bulk and conformational pre-organization to favor specific assembly pathways.
Table 2: Key Interactions and Design Principles in Supramolecular Assembly
| Interaction Type | Description | Role of Cyclohexane Ring | Role of Sulfonic Acid Moiety |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom. | Provides a scaffold to position functional groups for specific hydrogen bonding patterns. | Acts as a strong hydrogen bond donor and acceptor, forming robust networks. |
| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | The bulky and non-polar nature of the ring contributes to overall packing and stability. | The polar nature of the group influences local dipole-dipole interactions. |
| Steric Effects | The influence of the spatial arrangement of atoms on the rate and outcome of reactions and assemblies. | The defined stereochemistry of the ring can direct the approach of other molecules and control the final structure. | Can influence the accessibility of the hydrogen-bonding sites. |
The resulting supramolecular materials can exhibit a range of interesting properties, such as responsiveness to external stimuli (e.g., pH, temperature), high degrees of internal order, and novel dynamic behaviors. These properties make them attractive for applications in areas such as "smart" materials, sensors, and catalysis.
Applications in Electrocatalysis and Renewable Energy Systems
While direct applications of this compound as a primary electrocatalyst are not widely reported, its structural motifs and the properties of the sulfonic acid group are relevant in the design of components for electrocatalysis and renewable energy systems, particularly in the context of fuel cells.
This example demonstrates the importance of understanding the interactions between components at the catalyst-ionomer interface. While not this compound itself, the interplay between a cyclohexane derivative and a sulfonic acid group is crucial. This suggests that molecules containing both moieties could be designed to act as additives or modifiers in fuel cell catalyst layers to improve efficiency and durability.
In the broader context of renewable energy, sulfonic acid functionalized materials are key components of proton exchange membranes (PEMs) used in fuel cells and electrolyzers. These membranes facilitate the transport of protons between the anode and cathode. The efficiency of this transport is dependent on the density and accessibility of the sulfonic acid groups. While perfluorinated polymers with sulfonic acid groups are common, research into hydrocarbon-based alternatives is ongoing. The incorporation of cyclic structures like cyclohexane into the polymer backbone could potentially influence the membrane's mechanical properties, water uptake, and proton conductivity.
Furthermore, in the area of solar energy storage, sulfur-based thermochemical cycles are being explored. These cycles often involve the interconversion of sulfur, sulfur dioxide, and sulfuric acid to store and release thermal energy. europa.eusolarpaces.org While this does not directly involve this compound, it highlights the importance of sulfonic acid chemistry in energy storage applications.
Table 3: Potential Roles of this compound-Related Structures in Energy Systems
| Application Area | Component | Potential Role of Cyclohexane/Sulfonic Acid Moiety | Research Finding/Concept |
| Proton Exchange Membrane Fuel Cells (PEMFCs) | Catalyst Layer Additive | Cyclohexanol coordinates with sulfonic acid groups of the ionomer. | Prevents sulfonate adsorption on the Pt catalyst, enhancing oxygen reduction reaction activity. researchgate.net |
| Proton Exchange Membranes (PEMs) | Polymer Backbone | Incorporation of cyclohexane rings into the polymer structure. | Could potentially modify mechanical properties, water management, and proton conductivity. |
| Solar Thermal Energy Storage | Heat Transfer/Storage Medium | Use of sulfur-based compounds. | While not directly related, demonstrates the relevance of sulfur-oxygen chemistry in renewable energy. europa.eusolarpaces.org |
Supramolecular Chemistry and Molecular Recognition Involving Cyclohexanesulfonic Acid Structures
Principles of Molecular Self-Assembly and Non-Covalent Interactions
Molecular self-assembly is the spontaneous organization of individual molecules into ordered structures without external guidance. nih.govrsc.org This process is fundamental in creating complex and functional supramolecular architectures. The driving forces behind self-assembly are non-covalent interactions, which are significantly weaker than covalent bonds but act collectively to stabilize the final structure. wikipedia.orgmhmedical.com In the context of systems involving cyclohexanesulfonic acid, the interplay between the hydrophobic cyclohexane (B81311) ring and the hydrophilic sulfonate group dictates the assembly process, governed by a range of non-covalent forces.
Key non-covalent interactions that underpin the self-assembly of structures involving organosulfonates like this compound include:
Electrostatic Interactions : These are strong, long-range interactions that occur between charged species. The negatively charged sulfonate anion (R-SO₃⁻) of deprotonated this compound readily interacts with cations, forming charge-assisted hydrogen bonds or ion pairs that are crucial for the formation of many supramolecular frameworks. wikipedia.orgacs.org
Hydrogen Bonding : This is a highly directional interaction between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org The sulfonate group is an excellent hydrogen bond acceptor, with its three oxygen atoms capable of forming multiple hydrogen bonds. researchgate.netresearchgate.net This is a dominant interaction in the formation of guanidinium organosulfonate frameworks. nih.govacs.org
Hydrophobic Effect : This effect describes the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment to minimize their contact with water molecules. wikipedia.org The cyclohexane ring contributes to this effect, influencing the orientation and aggregation of the molecule in polar solvents.
The balance and synergy of these interactions determine the final topology and properties of the resulting supramolecular structure. The sulfonate group's ability to act as a versatile hydrogen bond acceptor and its anionic charge make it a powerful functional group in designing self-assembling systems. researchgate.net
Table 1: Key Non-Covalent Interactions in Supramolecular Chemistry
| Interaction Type | Description | Role in Cyclohexanesulfonate Systems |
|---|---|---|
| Electrostatic | Attraction or repulsion between charged species (ion-ion, ion-dipole). libretexts.org | The sulfonate anion (R-SO₃⁻) interacts strongly with cations, guiding the assembly of ionic frameworks. acs.org |
| Hydrogen Bond | A directional bond between a hydrogen atom on an electronegative atom and another electronegative atom. libretexts.org | The sulfonate group's oxygen atoms act as potent hydrogen bond acceptors, crucial for network formation. researchgate.netresearchgate.net |
| Van der Waals | Weak, short-range forces due to temporary dipoles. libretexts.org | The nonpolar cyclohexane ring participates in packing and contributes to the overall stability of the assembly. acs.org |
| Hydrophobic Effect | The tendency of nonpolar groups to aggregate in water. wikipedia.org | The cyclohexane moiety drives aggregation in aqueous media to minimize unfavorable interactions with water. |
| π-Effects | Interactions involving π-systems (π-π stacking, cation-π, anion-π). wikipedia.org | While the cyclohexane ring is aliphatic, π-effects become relevant when aromatic counterions or guests are involved. acs.org |
Host-Guest Chemistry with Sulfonate Anions
Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule or ion. The sulfonate anion, including that derived from this compound, is a common guest in supramolecular systems due to its defined charge, geometry, and hydrogen-bonding capabilities.
The recognition and encapsulation of sulfonate anions by synthetic hosts are driven by principles of molecular complementarity. Hosts are designed to have cavities or binding sites that are sterically and electronically matched to the sulfonate guest. Key interactions stabilizing these host-guest complexes include:
Electrostatic Attraction : Cationic hosts or neutral hosts with positively polarized cavities exhibit a strong affinity for the negatively charged sulfonate anion. frontiersin.org
Hydrogen Bonding : Hosts containing hydrogen bond donor groups (e.g., amide N-H, urea, or hydroxyl groups) can form multiple, directionally specific hydrogen bonds with the oxygen atoms of the sulfonate group. researchgate.net
CH-π and van der Waals Interactions : The organic residue of the organosulfonate, such as the cyclohexane ring, can engage in weaker but cumulatively significant interactions with the host's interior surface. researchgate.net
Various classes of macrocyclic and acyclic molecules have been developed as synthetic receptors for sulfonate anions. For example, water-soluble pillar acs.orgarenes bearing ammonium groups have been shown to form stable 1:1 inclusion complexes with aromatic sulfonic acids, where electrostatic interactions between the anionic sulfonate and the cationic portals of the host play a dominant role. frontiersin.org Similarly, resorcinarene-based hosts can encapsulate ammonium guests, with the sulfonate groups on the host's upper rim creating a deep cavity and interacting with the guest. researchgate.net The design of such hosts often focuses on creating a pre-organized binding pocket that minimizes the entropic penalty upon guest binding.
Hydrogen Bonding Networks in Supramolecular Architectures, e.g., Guanidinium Organosulfonate Frameworks
A prominent example of supramolecular architecture involving organosulfonates is the formation of Guanidinium Organosulfonate (GS) hydrogen-bonded frameworks. nih.govacs.org These systems are built from the self-assembly of guanidinium (G) cations and organosulfonate (S) anions, such as cyclohexanesulfonate. The remarkable stability and structural diversity of these frameworks stem from the highly robust and predictable hydrogen-bonding motif between the two components.
The guanidinium cation, with its planar structure and six N-H protons, is an ideal hydrogen bond donor. The sulfonate anion, with its three oxygen atoms, acts as a complementary triple acceptor. This complementarity leads to the formation of a characteristic quasi-hexagonal, two-dimensional hydrogen-bonded network or "GS sheet". acs.orgacs.org In this arrangement, each sulfonate group typically connects to three different guanidinium cations, and each guanidinium cation connects to three sulfonate anions. acs.org
The flexibility of the GS frameworks allows them to adapt to the steric and electronic demands of various guest molecules, making them highly effective for molecular encapsulation and structure determination of compounds that are otherwise difficult to crystallize. iucr.orgresearchgate.net The guest molecule can be anchored within the framework through additional hydrogen bonding, further stabilizing the structure. acs.org
Design and Synthesis of Synthetic Receptors for Molecular Recognition
Molecular recognition is the specific binding of a guest molecule to a complementary host, or receptor, molecule. The design and synthesis of artificial receptors capable of selectively recognizing sulfonate anions is an active area of supramolecular chemistry, driven by the importance of sulfonates in biological and environmental systems.
The design of a synthetic receptor for a sulfonate, such as cyclohexanesulfonate, is guided by the principles of complementarity in size, shape, and electronic properties. researchgate.net Key design strategies include:
Convergent Functional Groups : Placing multiple hydrogen bond donor groups (e.g., urea, amide, imidazolium) on a rigid scaffold so they converge on a single point. This creates a focused binding pocket that can form multiple hydrogen bonds with the sulfonate's oxygen atoms. researchgate.net
Electrostatic Preorganization : Incorporating positive charges (e.g., quaternary ammonium or guanidinium ions) into the receptor's structure to create a strong electrostatic attraction for the anionic sulfonate guest. nih.gov
Hydrophobic Pockets : Creating a nonpolar cavity adjacent to the charged binding site to accommodate the organic residue (e.g., the cyclohexane ring) of the organosulfonate, enhancing binding affinity through the hydrophobic effect. nih.gov
Molecular Imprinting : Synthesizing a polymer network in the presence of a sulfonate template molecule. Subsequent removal of the template leaves behind a cavity that is specifically shaped and functionalized for rebinding the target sulfonate. researchgate.net
An example of this is the synthesis of tweezer-type receptors featuring parallel imidazolium sites, which create a binding pocket for phenylsulfonic acid through a combination of hydrogen bonding and electrostatic interactions. researchgate.net Another approach involves using sulfonated tweezer-shaped receptors to selectively recognize biologically relevant molecules like caffeine in water, where the sulfonate groups serve to solubilize the receptor while also influencing the binding geometry. nih.gov
Mechanically Interlocked Molecular Architectures Incorporating Cyclohexane or Sulfonate Units
Mechanically Interlocked Molecular Architectures (MIMAs) are complex assemblies where two or more components are linked not by covalent bonds but by their topology, like links in a chain. wikipedia.org Examples include rotaxanes (a macrocycle threaded onto a linear "axle" capped with bulky "stoppers") and catenanes (two or more interlocked macrocycles). wikipedia.orgnaturalspublishing.com The incorporation of specific functional units, such as cyclohexane or sulfonate groups, into these architectures allows for the tuning of their properties and functions.
Cyclohexane Units in MIMAs: The cyclohexane ring can be incorporated into MIMAs as a bulky, sterically demanding group. It can serve as a "stopper" in a rotaxane, preventing the dethreading of the macrocyclic ring from the axle. naturalspublishing.com Its conformational flexibility (e.g., chair-boat interconversion) can also be exploited to influence the dynamic properties of the interlocked system. Furthermore, fluorinated cyclohexane derivatives have been used to create monomers for living supramolecular polymerization, a process that can lead to well-defined, high-molecular-weight fibrous structures. nih.gov
Sulfonate Units in MIMAs: Sulfonate groups can play several roles in the synthesis and function of MIMAs.
Templating Synthesis : The strong ion-pairing and hydrogen-bonding ability of the sulfonate group can be used to template the formation of an interlocked structure. A sulfonate-containing molecule can act as a recognition site around which a macrocycle is formed, leading to a rotaxane.
Solubility and Intercomponent Interactions : Introducing sulfonate groups can render otherwise insoluble, nonpolar MIMAs soluble in water or polar organic solvents. This is critical for studying their behavior in aqueous environments and for biological applications. cam.ac.uk
Switchable Properties : The position of a macrocycle on an axle in a rotaxane can be controlled by external stimuli. If a rotaxane contains a sulfonate "station" and another neutral station, the position of a cationic macrocycle could be switched by changing the pH or ionic strength of the solution, forming the basis of a molecular switch.
The integration of these functional components is a key strategy in developing advanced MIMAs for applications in molecular machinery, drug delivery, and stimuli-responsive materials. rsc.orgnih.gov
Environmental Occurrence, Fate, and Transport of Perfluorinated Cyclohexanesulfonic Acids
Detection and Monitoring in Environmental Matrices: Water, Soil, Biota, and Sediments
Perfluorinated cyclohexanesulfonic acids (PFCSAs), a subgroup of per- and polyfluoroalkyl substances (PFAS), have been identified in various environmental compartments, indicating their widespread distribution. Monitoring studies have confirmed their presence in water, soil, sediments, and living organisms.
One of the notable compounds in this class, perfluoroethylcyclohexanesulfonate (PFECHS), has been detected for the first time in the top predator fish of the Great Lakes, with concentrations in whole-body homogenate ranging from below the method detection limit to 3.7 ng/g wet weight. nih.gov In the surface waters of the same region, PFECHS was found at concentrations between 0.16 and 5.7 ng/L. nih.govresearchgate.net An impurity found in commercial PFECHS formulations, perfluoromethylcyclohexane sulfonate (PFMeCHS), was also detected in the dissolved phase of Great Lakes water. nih.gov Further studies in the Great Lakes found PFECHS in almost all lake water samples, with median concentrations varying by lake. researchgate.net
The presence of PFCSAs extends to sediment and soil. While general studies on perfluorinated compounds (PFCs) have noted relatively low concentrations in soils and sediments compared to water and biota, these matrices still act as reservoirs for these persistent chemicals. nih.govosti.gov Marine sediment, in particular, is considered a major repository for PFAS. nih.gov For instance, dated sediment cores from the Rhône River in France showed contamination by various PFAS, highlighting how industrial activities contribute to their accumulation in riverine sediments over decades. pfascentral.org
In biota, beyond the initial findings in Great Lakes fish, the bioaccumulative nature of these compounds is a key concern. nih.gov The mean log bioaccumulation factor (BAF) for PFECHS in fish was estimated at 2.8, compared to 2.1 for PFOA and 4.5 for PFOS, suggesting a significant potential for accumulation in aquatic food webs. nih.gov Monitoring of PFCs in aquatic organisms globally has shown high concentrations in invertebrates, fish, reptiles, and marine mammals, with PFOS often being the predominant compound detected. nih.gov
The analytical methods for detecting these compounds in complex environmental matrices typically involve liquid chromatography-mass spectrometry (LC-MS), which can face challenges due to matrix suppression or enhancement effects. mdpi.comnih.gov Therefore, robust sample purification procedures are crucial for accurate quantification at low levels. nih.gov
Interactive Data Table: Detection of Perfluorinated Cyclohexanesulfonic Acids in Environmental Matrices
Environmental Persistence and Degradation Pathways
Perfluorinated cyclohexanesulfonic acids are characterized by their exceptional environmental persistence, a trait common to the broader class of PFAS. nih.gov This recalcitrance stems from the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. nih.gov This high bond energy makes the perfluoroalkyl structure extremely resistant to both abiotic and biotic degradation processes that typically break down organic pollutants in the environment. nih.govindustrialchemicals.gov.au
PFECHS, for example, is expected to be as recalcitrant to environmental degradation as well-studied linear aliphatic PFAS, such as perfluorooctanoate (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). nih.gov No significant degradation studies for perfluorocyclohexyl sulfonate anions have been identified, but their fully fluorinated structure leads to the assumption that they are resistant to common environmental degradation pathways. industrialchemicals.gov.au The stability of the perfluoroalkyl moieties means that the vast majority of PFAS are either non-degradable or only transform into other stable terminal PFAS products under natural conditions. nih.gov This inherent stability has led to PFAS being dubbed "forever chemicals". nih.gov
The environmental fate of cyclic perfluorinated sulfonic acids is often compared to their linear counterparts, primarily perfluorooctanesulfonic acid (PFOS) and other long-chain perfluoroalkyl sulfonates. While direct comparative fate studies are limited, existing research and assessments draw parallels based on their shared chemical properties.
The primary similarity lies in their extreme persistence. The cyclic structure of compounds like PFECHS does not appear to reduce their recalcitrance compared to linear analogues like PFOS. nih.govindustrialchemicals.gov.au It is currently unclear what specific influence the cyclic arrangement of the perfluorinated carbon atoms has on their environmental hazard characteristics relative to comparable linear or branched compounds. industrialchemicals.gov.au However, due to the chemical inertness of the C-F bond, they are expected to exhibit similar persistence. industrialchemicals.gov.au
In terms of bioaccumulation, there are observable differences. For instance, the estimated mean log bioaccumulation factor (BAF) for PFECHS in Great Lakes fish was 2.8, which is lower than the 4.5 calculated for PFOS in the same study, but higher than the 2.1 for PFOA. nih.gov This suggests that while both cyclic and linear sulfonates bioaccumulate, the specific structure and chain length influence the extent of accumulation in organisms. PFOS has been found to be highly bioaccumulative, binding to proteins in plasma and liver rather than partitioning to fatty tissues. industrialchemicals.gov.au
Long-Range Environmental Transport Mechanisms in Remote Ecosystems
The detection of perfluorinated cyclohexanesulfonic acids in remote ecosystems, such as the Arctic, underscores their capacity for long-range environmental transport. researchgate.net Like other PFAS, these compounds can travel far from their points of origin through a combination of atmospheric and oceanic pathways. diva-portal.orgnih.gov
Two primary theories explain the translocation of non-volatile PFAS like PFCSAs to distant regions. diva-portal.org The first involves the slow transport via oceanic currents. diva-portal.org These compounds are water-soluble and can be carried over vast distances in marine environments. researchgate.net
The second, and often more significant, mechanism is atmospheric transport. diva-portal.org While PFCSAs themselves have low volatility, they can be transported as degradation products of more volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). diva-portal.org These precursors are released into the atmosphere, undergo long-range transport, and then degrade into persistent perfluorinated acids like PFCAs and PFSAs in the atmosphere or after deposition. diva-portal.org Additionally, PFAS can sorb to atmospheric aerosols, facilitating their transport. unifr.ch The presence of PFECHS in sediment cores from a high Arctic lake provides direct evidence of its long-range transport to and deposition in these remote environments. researchgate.net
Temporal Trends and Historical Inventories in Aquatic Sediments
Dated sediment cores serve as valuable archives for reconstructing the historical contamination trends of persistent pollutants. Studies of aquatic sediments have revealed the timeline of perfluorinated cyclohexanesulfonic acid pollution, mirroring the broader history of PFAS production and use.
Analysis of sediment cores from a high Arctic lake in Canada (Lake Hazen) identified historical inventories of PFECHS, indicating its presence in remote environments over time. researchgate.net In general, historical trends for PFAS in sediment cores show a clear increase in concentrations beginning around the 1980s, which aligns with the global consumption patterns of these chemicals. nih.govresearchgate.net Concentrations of total PFAS in sediment cores from various locations often peak in the late 1990s or early 2000s. pfascentral.orgelsevierpure.com
For example, in a sediment core from the Rhône River, total PFAS concentrations were low before 1987 (≤2 ng g-1 dw), increased to a maximum of 51 ng g-1 dw in the 1990s, and then decreased after 2002. pfascentral.org Similarly, in Lake Michigan, total PFC concentrations in sediment cores peaked in the late 1990s and early 2000s, consistent with changes in production. elsevierpure.com These trends reflect the history of industrial production and subsequent regulatory actions or voluntary phase-outs of certain PFAS compounds. environmentalevidence.org
Interactive Data Table: General Historical Trends of PFAS in Sediment Cores
Research on Environmental Remediation and Decontamination Strategies (e.g., Hydrothermal Treatment)
The extreme persistence of perfluorinated cyclohexanesulfonic acids and other PFAS necessitates the development of effective remediation technologies to remove them from the environment. nih.gov Due to the stability of the C-F bond, traditional treatment methods are often ineffective. nih.gov Among emerging technologies, hydrothermal treatment has shown significant promise for the destruction of these recalcitrant compounds. nih.govresearchgate.net
Hydrothermal treatment utilizes subcritical (100–374 °C) or supercritical (>374 °C) water to degrade PFAS. nih.gov The unique properties of water at these high temperatures and pressures facilitate the breakdown of the C-F bond. researchgate.net Research has demonstrated that hydrothermal alkaline treatment (HALT) can achieve near-complete degradation and defluorination of a wide range of PFAS, including those in complex matrices like contaminated groundwater, soil, and aqueous film-forming foam (AFFF) mixtures. researchgate.netnih.govdtic.mil
One study specifically documented the effectiveness of hydrothermal treatment on Perfluoro-1-(Perfluoroethyl)this compound (PFEtCHxS). epa.gov In an experiment treating AFFF formulations under alkaline conditions at 350°C, a significant reduction in PFEtCHxS concentration was observed. epa.gov Studies have shown that hydrothermal processes can achieve over 99% degradation of various PFAS, converting them into less harmful substances like fluoride (B91410) salts. researchgate.netresearchgate.net This technology is considered more energy-efficient than incineration for treating PFAS-contaminated water. nih.govdtic.mil
Other remediation strategies being investigated for PFAS-contaminated soil include mechanochemical destruction, where high-energy ball milling is used to break down the compounds. nih.govgeosyntec.com This method has demonstrated up to 96% reduction of PFOS in soils from a firefighting training area. nih.govgeosyntec.com
Conclusion and Future Research Directions
Synthesis of Novel Cyclohexanesulfonic Acid Structures with Tunable Properties
Future synthetic efforts will likely focus on creating a diverse library of this compound analogues with precisely controlled properties. Divergent synthesis strategies could enable the generation of novel macrocycles and functionalized core structures. nih.gov Research into late-stage functionalization of the cyclohexane (B81311) ring will be crucial for introducing various chemical groups that can tune the compound's acidity, solubility, thermal stability, and catalytic activity. By systematically modifying the ring architecture and peripheral functional groups, new compounds can be designed for specific applications, moving beyond simple derivatives to complex molecular systems with tailored performance characteristics. nih.govmdpi.com
Advancements in Computational Modeling for Predictive Chemical Behavior
Computational chemistry is an indispensable tool for accelerating the discovery and development of new chemical entities. Future research will increasingly rely on advanced modeling to predict the behavior of novel this compound structures before their synthesis. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between molecular descriptors and physicochemical properties or biological activities. nih.govresearchgate.net These models, built using techniques like multiple linear regression and machine learning algorithms, can forecast characteristics such as melting points, formation energies, and degradation potential, guiding synthetic efforts toward compounds with desired attributes. nih.govresearchgate.netnih.gov
High-level theoretical studies will continue to provide fundamental insights into reaction mechanisms, potential energy surfaces, and vibrational spectra, resolving discrepancies in experimental data and aiding in the identification of transient species. aip.org The integration of these computational approaches will create a powerful predictive framework for designing next-generation this compound derivatives.
Table 1: Computational Modeling Approaches for Sulfonic Acid Derivatives
| Modeling Technique | Application | Predicted Properties/Insights | Reference |
| QSPR/QSAR | Prediction of physical, chemical, and biological properties | Melting point, formula weight, enthalpy of formation, degradation potential | nih.govresearchgate.netnih.gov |
| High-Level Quantum Theory (e.g., CCSD(T)) | Elucidation of reaction pathways and spectroscopy | Geometries, thermochemistry, potential energy surfaces, vibrational spectra | aip.org |
| Bond Dissociation Enthalpy (BDE) Calculation | Assessment of degradation potential of precursors | Identification of weakest bonds and likely degradation products | nih.gov |
Development of Sustainable Catalytic Systems Utilizing this compound Motifs
There is a significant trend toward replacing homogeneous liquid acid catalysts with solid, reusable alternatives to create greener industrial processes. researchgate.net Future research will focus on immobilizing this compound groups onto various solid supports to create efficient and sustainable heterogeneous catalysts. mdpi.commdpi.com Supports such as silica, alumina, and magnetic nanoparticles offer high surface area and straightforward catalyst recovery through simple filtration. mdpi.comrsc.orgtandfonline.com
The development of these solid acid catalysts is promising for a wide range of organic reactions, including esterification, alkylation, and the synthesis of heterocyclic compounds. researchgate.netmdpi.com Key research goals will include optimizing the sulfonic acid loading on the support, enhancing the stability of the functional groups to prevent leaching during reaction cycles, and tailoring the catalyst's surface properties (e.g., hydrophobicity) to improve selectivity and activity. researchgate.netmdpi.com
Emerging Applications in Advanced Materials Science and Nanotechnology
The unique properties of the sulfonic acid group make it a valuable functional motif for advanced materials. An emerging area of research is the functionalization of nanomaterials with sulfonic acids to create novel hybrid materials. rsc.org For example, modifying magnetic nanoparticles with sulfonic acid groups yields magnetically recoverable catalysts that combine high efficiency with ease of separation. tandfonline.com
Future applications could extend to the development of proton-exchange membranes for fuel cells, where the sulfonic acid groups facilitate ion transport. Incorporating this compound into polymer backbones or as surface grafts on materials could be used to precisely control surface wettability, adhesion, and anti-fouling properties. These functionalized materials hold potential in fields ranging from sustainable energy to biomedical devices and environmental remediation.
Refined Analytical Methodologies for Trace Detection and Speciation in Complex Matrices
The accurate quantification of this compound and its derivatives, particularly in complex environmental and biological samples, requires sophisticated analytical techniques. Future research will focus on refining these methods to achieve lower detection limits and overcome matrix-related challenges. acs.org High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of this analysis. d-nb.infonih.gov
Advancements are expected in the development of specialized chromatographic columns, such as those for hydrophilic interaction liquid chromatography (HILIC), which provide excellent retention for highly polar compounds like organosulfates. d-nb.infocopernicus.org Continued research into sample preparation techniques, such as solid-phase extraction (SPE), will be essential for analyte enrichment and the removal of interfering substances from complex matrices like seawater or biological tissues. nih.govnih.gov Addressing issues like ion suppression in electrospray ionization sources is critical for improving the accuracy and reliability of quantitative measurements. acs.org
Table 2: Analytical Techniques for Sulfonic Acid and Organosulfate Detection
| Technique | Principle | Application/Advantage | Reference |
| Ion Chromatography (IC) | Separation based on ionic interactions with a stationary phase, followed by conductivity detection. | Simultaneous determination of various sulfonic acids in water samples. | nih.gov |
| HPLC-ESI-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection using electrospray ionization. | High sensitivity and selectivity for quantifying trace levels of organosulfates in complex samples. | d-nb.infonih.gov |
| HILIC-MS | A variant of HPLC that uses a polar stationary phase to retain polar analytes. | Excellent retention and separation of highly polar carboxy-organosulfates. | d-nb.infocopernicus.org |
| Solid-Phase Extraction (SPE) | Sample preparation method for analyte concentration and matrix cleanup. | Enriches analytes and removes interferences from complex samples like seawater. | nih.gov |
Comprehensive Understanding of Environmental Transport and Degradation Pathways for Perfluorinated Cyclohexanesulfonic Acids
Per- and polyfluoroalkyl substances (PFAS), including perfluorinated cyclohexanesulfonic acids like perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), are persistent environmental contaminants. michigan.gov A critical area of future research is to fully elucidate their environmental fate, including transport mechanisms and degradation pathways. nccoast.orgitrcweb.org PFECHS has been detected globally in drinking water, surface water, sediment, and biota. michigan.gov
Understanding the partitioning behavior of these compounds between water, soil, and air is fundamental to predicting their migration. itrcweb.orgitrcweb.org Research indicates that they tend to associate with the organic carbon fraction in soil and sediment, which influences their mobility. itrcweb.orgitrcweb.org Atmospheric transport and subsequent deposition can lead to contamination far from the original source. enviro.wikinih.gov
While perfluorinated acids are highly resistant to natural degradation, research into the transformation of their precursor compounds is vital. nih.govenviro.wiki Studies suggest that some precursors may degrade into other substances, such as perfluoroalkyl carboxylic acids, rather than the terminal sulfonic acids. nih.govresearchgate.net Future work must combine field monitoring, laboratory experiments, and computational modeling to build a comprehensive picture of the environmental lifecycle of these persistent compounds, informing risk assessment and remediation strategies. researchgate.net
Q & A
Q. What are the optimal synthetic routes for producing cyclohexanesulfonic acid and its fluorinated derivatives?
this compound is typically synthesized via sulfonation of cyclohexane using concentrated sulfuric acid or sulfur trioxide under controlled conditions . For fluorinated derivatives (e.g., undecafluoro- or decafluoro-substituted variants), electrochemical fluorination or direct fluorination of the parent compound is employed, requiring precise temperature and pressure control to avoid side reactions . Key characterization methods include ¹H/¹⁹F NMR and mass spectrometry to confirm substitution patterns and purity .
Q. How should researchers characterize the purity and structural identity of this compound derivatives?
Methodological steps include:
- Spectroscopic analysis : NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and absence of isomers.
- Chromatography : HPLC or GC-MS to assess purity, especially for fluorinated derivatives prone to residual solvents or byproducts .
- Elemental analysis : Quantify sulfur and fluorine content to confirm stoichiometry .
For novel compounds, provide full spectral datasets in supplementary materials to enable reproducibility .
Intermediate Research Questions
Q. What challenges arise in purifying this compound derivatives, and how can they be mitigated?
Fluorinated derivatives (e.g., potassium undecafluorocyclohexanesulfonate, CAS 3107-18-4) often exhibit low solubility in polar solvents, complicating recrystallization. Strategies include:
Q. How do reaction conditions influence the regioselectivity of sulfonic acid group introduction on cyclohexane?
Sulfonation regioselectivity depends on:
- Catalyst choice : Lewis acids (e.g., AlCl₃) favor equatorial sulfonation due to steric effects.
- Temperature : Higher temperatures (>100°C) promote thermodynamically stable products .
Controlled experiments with varying catalysts and temperatures should be compared via X-ray crystallography or computational modeling to validate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for fluorinated this compound derivatives?
Discrepancies in degradation half-lives (e.g., for potassium decafluoro(pentafluoroethyl)cyclohexanesulfonate, CAS 67584-42-3) may stem from:
- Analytical limitations : Use high-resolution mass spectrometry (HRMS) to detect trace degradation products .
- Environmental variables : Conduct parallel studies under varying pH, UV exposure, and microbial activity to identify key degradation pathways .
Publish raw datasets and statistical codes to facilitate meta-analyses .
Q. What advanced computational methods predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) simulations can model:
- Acid strength : pKa values influenced by fluorination (e.g., perfluoro derivatives exhibit enhanced acidity) .
- Transition states : Predict sulfonic acid group participation in esterification or polymerization reactions .
Validate computational results with kinetic experiments (e.g., stopped-flow spectroscopy) .
Q. How do structural modifications (e.g., fluorination) alter the biological interactions of this compound derivatives?
Fluorinated derivatives (e.g., N-cyclohexylsulfamic acid, CAS 100-88-9) show varied toxicity profiles:
- In vitro assays : Measure cytotoxicity in HEK293 or HepG2 cells, correlating results with logP values to assess membrane permeability .
- Metabolic studies : Use isotopic labeling (e.g., ¹⁴C) to track biodegradation pathways in model organisms .
Report dose-response curves and negative controls to distinguish specific effects from background noise .
Data Contradiction and Reproducibility
Q. Why do conflicting reports exist regarding the catalytic efficiency of this compound in esterification reactions?
Potential factors include:
- Impurity interference : Trace water or residual acids alter reaction kinetics. Specify Karl Fischer titration results for solvent dryness .
- Substrate scope : Narrow substrate ranges in some studies may overstate efficacy. Use diverse substrates (e.g., alcohols, phenols) to test generality .
Standardize reporting of turnover numbers (TON) and reaction scales to enable cross-study comparisons .
Environmental and Regulatory Considerations
Q. What methodologies assess the environmental persistence of perfluorinated this compound salts?
Key approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
